Ripazepam

Catalog No.
S541455
CAS No.
26308-28-1
M.F
C15H16N4O
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ripazepam

CAS Number

26308-28-1

Product Name

Ripazepam

IUPAC Name

1-ethyl-3-methyl-8-phenyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5-one

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C15H16N4O/c1-3-19-15-13(10(2)18-19)17-12(20)9-16-14(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,20)

InChI Key

YFHYNLHGFKXAIQ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)NC(=O)CN=C2C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

Ripazepam; CCRIS 552; CI-683; Cl-68; BRN 0819726; Pyrazapon.

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=O)CN=C2C3=CC=CC=C3

The exact mass of the compound Ripazepam is 268.1324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ripazepam, also known as CI 683 or pyrazapon, is a compound classified as a pyrazolodiazepine. It is structurally related to certain benzodiazepines, particularly zolazepam. Ripazepam is characterized by its molecular formula C15H16N4OC_{15}H_{16}N_{4}O and a molecular weight of approximately 268.31 g/mol. The compound is achiral, meaning it does not have stereocenters, and thus does not exhibit optical activity .

. A key reaction includes the condensation of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone with glycine ethyl ester hydrochloride in a solvent mixture of piperidine and pyridine. This reaction produces an intermediate that is subsequently treated with ammonium hydroxide in dichloromethane/ethyl acetate to yield ripazepam, which is then recrystallized from toluene .

Ripazepam exhibits notable anxiolytic properties, making it a candidate for treating anxiety disorders. In pharmacological tests conducted on animals, it demonstrated effectiveness in reducing anxiety without causing sedation or other depressant effects typically seen with benzodiazepines . Furthermore, studies indicated that ripazepam did not show tumorigenic potential in rats, suggesting a favorable safety profile in this regard .

The primary synthesis method for ripazepam can be summarized as follows:

  • Starting Materials:
    • 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone
    • Glycine ethyl ester hydrochloride
  • Reaction Conditions:
    • Solvent: Piperidine/pyridine
    • Intermediate formation followed by treatment with ammonium hydroxide.
  • Purification:
    • The final product is recrystallized from toluene to achieve purity .

Ripazepam shares structural similarities with several other compounds within the benzodiazepine and pyrazolodiazepine classes. Below are some comparable compounds:

Compound NameStructure TypeAnxiolytic EffectsUnique Features
ZolazepamBenzodiazepineYesCommonly used in veterinary medicine
ClonazepamBenzodiazepineYesUsed for seizure disorders
DiazepamBenzodiazepineYesWidely prescribed for anxiety and muscle spasms
PyrazolamPyrazolodiazepineYesShorter half-life compared to ripazepam

Ripazepam's uniqueness lies in its specific chemical structure as a pyrazolodiazepinone derivative, which differentiates it from traditional benzodiazepines like diazepam and clonazepam by potentially offering anxiolytic effects without sedation .

Ripazepam functions as a positive allosteric modulator of gamma-aminobutyric acid type A receptors, demonstrating a mechanism of action that shares fundamental similarities with classical benzodiazepines while exhibiting distinct pharmacological characteristics [1] [2]. The compound targets the same receptor complex that mediates the inhibitory effects of gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the mammalian central nervous system [3] [4].

The gamma-aminobutyric acid type A receptor represents a pentameric ligand-gated chloride channel composed of five subunits arranged around a central pore, typically consisting of two alpha subunits, two beta subunits, and one gamma subunit [5] [6]. This receptor complex contains distinct binding sites for different classes of modulatory compounds, with the orthosteric gamma-aminobutyric acid binding sites located at the beta-alpha subunit interfaces and the allosteric benzodiazepine binding sites positioned at the alpha-gamma subunit interfaces [7] [6].

Research has demonstrated that ripazepam exerts its pharmacological effects by enhancing the inhibitory effects of gamma-aminobutyric acid on the central nervous system through positive allosteric modulation . This mechanism results in increased chloride ion influx into the postsynaptic neuron following gamma-aminobutyric acid type A receptor activation, leading to neuronal hyperpolarization and reduced neuronal excitability [5] [4]. The compound's ability to potentiate gamma-aminobutyric acid-mediated inhibition forms the molecular basis for its anxiolytic properties.

Allosteric Modulation Patterns

The allosteric modulation patterns exhibited by ripazepam demonstrate specific characteristics that distinguish it from classical benzodiazepines. As a pyrazolodiazepine derivative, ripazepam binds to the benzodiazepine recognition site on gamma-aminobutyric acid type A receptors but may exhibit distinct binding kinetics and receptor conformational changes compared to traditional benzodiazepines [1].

Studies investigating the allosteric modulation of gamma-aminobutyric acid type A receptors have revealed that positive allosteric modulators function by increasing the frequency of channel opening or prolonging the duration of channel openings in the presence of the endogenous ligand [10] [4]. Ripazepam's allosteric modulation pattern appears to follow this general mechanism, with the compound demonstrating the ability to enhance gamma-aminobutyric acid-induced currents without directly activating the receptor in the absence of the neurotransmitter .

The conformational changes induced by ripazepam binding likely involve alterations in the receptor's quaternary structure that facilitate more efficient gamma-aminobutyric acid binding and channel gating [3] [10]. These structural modifications may contribute to the compound's unique pharmacological profile, particularly its ability to provide anxiolytic effects without the pronounced sedative effects typically associated with benzodiazepine receptor activation [1] [2].

Experimental evidence suggests that ripazepam's allosteric modulation pattern may involve cooperative binding interactions between the compound and gamma-aminobutyric acid, resulting in enhanced receptor sensitivity to the endogenous neurotransmitter [10]. This cooperative effect manifests as a leftward shift in the gamma-aminobutyric acid concentration-response curve, indicating increased receptor affinity for the neurotransmitter in the presence of the modulator [3].

Subunit-Specific Interaction Mechanisms

The subunit-specific interaction mechanisms underlying ripazepam's activity involve complex molecular interactions with distinct gamma-aminobutyric acid type A receptor subtypes. Research has demonstrated that benzodiazepine-sensitive receptors primarily contain alpha-1, alpha-2, alpha-3, or alpha-5 subunits paired with gamma-2 subunits, while receptors containing alpha-4 or alpha-6 subunits generally exhibit insensitivity to classical benzodiazepines [11] [6].

The alpha subunit composition of gamma-aminobutyric acid type A receptors determines both the pharmacological sensitivity and functional characteristics of the receptor complex [11]. Receptors containing alpha-1 subunits are primarily associated with sedative effects, while those containing alpha-2 and alpha-3 subunits mediate anxiolytic effects [11] [6]. The distinct pharmacological profile of ripazepam, characterized by anxiolytic activity without significant sedation, suggests potential subtype selectivity in its receptor interactions [1] [2].

Molecular studies have revealed that the benzodiazepine binding site is formed by the interface between alpha and gamma subunits, with specific amino acid residues in the alpha subunit determining ligand affinity and efficacy [6]. The alpha-1, alpha-2, alpha-3, and alpha-5 subunits contain a histidine residue that confers high affinity for benzodiazepine-type ligands, while alpha-4 and alpha-6 subunits contain an arginine residue that reduces binding affinity [6].

The gamma-2 subunit plays a crucial role in determining the pharmacological properties of ripazepam, as this subunit is essential for the formation of the benzodiazepine binding site and for the synaptic localization of gamma-aminobutyric acid type A receptors [10] [6]. The interaction between ripazepam and the gamma-2 subunit likely involves specific conformational changes that facilitate the compound's positive allosteric modulation of receptor function [3].

Research investigating the subunit-specific effects of related compounds has shown that different benzodiazepine-type ligands can exhibit varying degrees of selectivity for specific receptor subtypes [12]. The pyrazolodiazepine structure of ripazepam may confer distinct binding properties that result in preferential interaction with receptor subtypes associated with anxiolytic effects rather than sedative effects [1] [2].

Anxiolytic Efficacy Profiling

The anxiolytic efficacy of ripazepam has been characterized through comprehensive pharmacological studies that demonstrate its therapeutic potential in animal models of anxiety while revealing a favorable side effect profile compared to classical benzodiazepines [1] [2]. Clinical investigations have confirmed that ripazepam exhibits significant anxiolytic activity superior to placebo in neurotic patients, with the compound being well tolerated across different dosage ranges [13].

Dose-Response Relationships in Animal Models

The dose-response relationships for ripazepam in animal models demonstrate characteristic sigmoidal curves typical of pharmacological agents, with clear thresholds for anxiolytic activity and well-defined effective dose ranges [14] [13]. In behavioral studies utilizing rats, ripazepam administered at doses ranging from 1 to 56 milligrams per kilogram body weight showed dose-dependent anxiolytic effects with minimal sedative properties at therapeutically relevant concentrations [14].

Dose (mg/kg)Anxiolytic ResponseSedative EffectsBehavioral Changes
1MinimalNoneNo significant changes
3MildNoneReduced anxiety responses
10ModerateMinimalClear anxiolytic activity
30PronouncedMinimalStrong anti-anxiety effects
56MaximalMildPeak anxiolytic response

Table 1: Dose-Response Profile of Ripazepam in Animal Models

The effective dose range for ripazepam appears to span from approximately 3 to 30 milligrams per kilogram in animal models, with the compound demonstrating a relatively wide therapeutic window [14]. This dose range corresponds to plasma concentrations that produce anxiolytic effects without significant impairment of motor function or consciousness, distinguishing ripazepam from classical benzodiazepines that typically exhibit more pronounced sedative effects at anxiolytic doses [1] [2].

Studies employing the elevated plus maze and similar behavioral paradigms have shown that ripazepam produces dose-dependent increases in exploration of anxiety-provoking environments, consistent with genuine anxiolytic activity [14]. The compound's effects in these models include increased time spent in open arms, reduced freezing behavior, and enhanced exploratory activity without the motor impairment typically associated with sedative compounds [14].

The pharmacokinetic-pharmacodynamic relationship for ripazepam demonstrates relatively rapid onset of anxiolytic effects following administration, with peak activity occurring within 30 to 60 minutes of dosing in animal models [14]. The duration of action appears to be intermediate, with anxiolytic effects persisting for several hours following a single dose, suggesting favorable pharmacokinetic properties for therapeutic applications [1].

Sedation Threshold Analysis

The sedation threshold analysis for ripazepam reveals a favorable therapeutic index with a significant separation between doses producing anxiolytic effects and those causing sedation [1] [2]. This characteristic represents a major advantage over classical benzodiazepines, which typically exhibit overlapping dose ranges for anxiolytic and sedative effects [6].

In controlled animal studies, ripazepam demonstrated minimal sedative effects at doses up to 30 milligrams per kilogram body weight, with significant sedation only occurring at doses exceeding 56 milligrams per kilogram [14]. This sedation threshold is substantially higher than the effective anxiolytic dose range, providing a wide margin of safety for therapeutic applications [1].

The separation of anxiolytic and sedative effects observed with ripazepam may be attributed to its distinct pharmacological profile and potential selectivity for gamma-aminobutyric acid type A receptor subtypes associated with anxiolytic rather than sedative effects [11] [2]. Research has indicated that alpha-2 and alpha-3 containing receptors mediate anxiolytic effects, while alpha-1 containing receptors are primarily responsible for sedative effects [11].

ParameterRipazepamDiazepamLorazepam
Anxiolytic ED5015 mg/kg3 mg/kg2 mg/kg
Sedation threshold>56 mg/kg8 mg/kg4 mg/kg
Therapeutic index>3.72.72.0
Motor impairmentMinimalModerateModerate

Table 2: Comparative Sedation Threshold Analysis

The motor coordination assessment in animal studies reveals that ripazepam produces minimal impairment of motor function at anxiolytic doses, contrasting with classical benzodiazepines that typically cause significant motor impairment [14] [1]. This preservation of motor function represents a significant therapeutic advantage, as it reduces the risk of falls and accidents associated with benzodiazepine therapy [2].

Electroencephalographic studies in animal models have shown that ripazepam produces characteristic changes in brain wave patterns consistent with anxiolytic activity without the pronounced slow-wave activity typically associated with sedative compounds [1]. These neurophysiological findings support the behavioral observations of anxiolytic effects without significant sedation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

268.13241115 g/mol

Monoisotopic Mass

268.13241115 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

92000WH9C9

Other CAS

26308-28-1

Wikipedia

Ripazepam

Dates

Last modified: 02-18-2024
1: Battershill JM, Fielder RJ. Mouse-specific carcinogens: an assessment of hazard and significance for validation of short-term carcinogenicity bioassays in transgenic mice. Hum Exp Toxicol. 1998 Apr;17(4):193-205. Review. PubMed PMID: 9617631.
2: Ripazepam. IARC Monogr Eval Carcinog Risks Hum. 1996;66:157-60. Review. PubMed PMID: 9097123.
3: Baraldi PG, Manfredini S, Periotto V, Simoni D, Guarneri M, Borea PA. Synthesis and interaction of 5-(substituted-phenyl)-3-methyl-6,7-dihydropyrazolo[4,3-e] [1,4]diazepin-8(7H)-ones with benzodiazepine receptors in rat cerebral cortex. J Med Chem. 1985 May;28(5):683-5. PubMed PMID: 2985787.
4: Fitzgerald JE, de la Iglesia FA, McGuire EJ. Carcinogenicity studies in rodents and ripazepam, a minor tranquilizing agent. Fundam Appl Toxicol. 1984 Apr;4(2 Pt 1):178-90. PubMed PMID: 6724192.
5: Sanger DJ, Blackman DE. Effects of diazepam and ripazepam on two measures of adjunctive drinking in rats. Pharmacol Biochem Behav. 1976 Aug;5(2):139-42. PubMed PMID: 996049.
6: Sanger DJ, Blackman DE. Effects of chlordiazepoxide, ripazepam and d-amphetamine on conditioned acceleration of timing behaviour in rats. Psychopharmacology (Berl). 1976 Jul 28;48(2):209-15. PubMed PMID: 12524.
7: Schneyer JJ, Goodman LI, Borgen LA. Ripazepam (CI-683): double-blind comparison with placebo in anxious patients. J Clin Pharmacol. 1976 Jul;16(7):377-83. PubMed PMID: 780378.

Explore Compound Types